molecular formula C17H19N5O3 B5673466 (2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid

(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid

Cat. No. B5673466
M. Wt: 341.4 g/mol
InChI Key: OIJAIGIRIRXVSW-INIZCTEOSA-N
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Description

“(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid” is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis involves intricate chemical reactions utilizing various substituents and catalysts.

Synthesis Analysis

The synthesis of related compounds typically involves diastereoselective routes, such as the asymmetric 1,4-addition of arylboronic acids in the presence of a rhodium catalyst and (R)-BINAP to a crotonate ester, providing the (S) configuration as seen in similar compounds (Procopiou et al., 2018).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals complex interactions. For example, 3,5-dimethylpyrazole linked with other molecules via hydrogen bonds forms stable crystal structures, as observed in similar molecules (Xu et al., 2011).

Chemical Reactions and Properties

These compounds often exhibit a variety of chemical reactions due to the presence of reactive functional groups like triazoles and pyrazoles. They participate in hydrogen bonding and other intermolecular interactions, influencing their chemical behavior (Shaikh et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and crystallization behavior, are crucial for understanding the compound's behavior in different environments. For instance, similar compounds have shown very high solubility in saline at pH 7, indicating potential for diverse applications (Procopiou et al., 2018).

Chemical Properties Analysis

The chemical properties of such compounds are often determined by their molecular structure. The presence of various functional groups like triazoles and pyrazoles imparts specific chemical characteristics, such as reactivity with other compounds and stability under different conditions (Shaikh et al., 2014).

properties

IUPAC Name

(2S)-4-[4-[3-(3,5-dimethylpyrazol-1-yl)phenyl]triazol-1-yl]-2-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-8-12(2)22(19-11)14-5-3-4-13(9-14)15-10-21(20-18-15)7-6-16(23)17(24)25/h3-5,8-10,16,23H,6-7H2,1-2H3,(H,24,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJAIGIRIRXVSW-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C3=CN(N=N3)CCC(C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C3=CN(N=N3)CC[C@@H](C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid

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